molecular formula C9H10O B049830 2,3-Dihydro-2-methylbenzofuran CAS No. 1746-11-8

2,3-Dihydro-2-methylbenzofuran

Cat. No.: B049830
CAS No.: 1746-11-8
M. Wt: 134.17 g/mol
InChI Key: BWCJVGMZEQDOMY-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-methylbenzofuran is an organic compound with the molecular formula C₉H₁₀O. It is a derivative of benzofuran, characterized by the presence of a methyl group at the second position and a dihydro structure, which means it contains a partially saturated benzene ring. This compound is also known by other names such as 2-Methyl-2,3-dihydrobenzofuran and 2-Methylcoumaran .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which 2,3-dihydro-2-methylbenzofuran belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.

Mode of Action

For instance, some benzofuran derivatives have been found to inhibit the growth of various types of cancer cells . The exact mechanism by which this compound interacts with its targets and induces changes in cellular function remains to be elucidated.

Biochemical Pathways

For instance, benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting that they may interfere with pathways involved in cell proliferation and survival .

Result of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds, including this compound, may induce a variety of molecular and cellular changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-2-methylbenzofuran typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using nickel or palladium, can also facilitate the cyclization of aryl acetylenes to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-2-methylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated benzofuran derivatives.

    Substitution: Formation of halogenated or alkylated benzofuran derivatives.

Scientific Research Applications

2,3-Dihydro-2-methylbenzofuran has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Methylbenzofuran
  • 2,3-Dihydrobenzofuran
  • 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid derivatives

Comparison: 2,3-Dihydro-2-methylbenzofuran is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Compared to 2-Methylbenzofuran, the dihydro structure of this compound makes it more reactive in certain chemical reactions. Additionally, its biological activities may differ from those of fully aromatic benzofuran derivatives .

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran
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InChI

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BWCJVGMZEQDOMY-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID60870908
Record name 2-Methyl-2,3-dihydro-1-benzofuran
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Molecular Weight

134.17 g/mol
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Physical Description

Solid; [Aldrich MSDS]
Record name 2,3-Dihydro-2-methylbenzofuran
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CAS No.

1746-11-8
Record name 2,3-Dihydro-2-methylbenzofuran
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Record name Benzofuran, 2,3-dihydro-2-methyl-
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Record name 2,3-Dihydro-2-methylbenzofuran
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Record name 2-Methyl-2,3-dihydro-1-benzofuran
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Record name 2,3-dihydro-2-methylbenzofuran
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,3-Dihydro-2-methylbenzofuran?

A: Several methods have been explored for synthesizing this compound. One approach involves a three-step synthesis from 2-aryloxypropionic acid ethyl esters. [] Another method utilizes a ruthenium-catalyzed intramolecular cyclization of 2-allylphenol. This reaction can be achieved using either a RuCl3·nH2O/AgOTf–PPh3–Cu(OTf)2 catalyst system [, ] or a (RuCp∗Cl2)2/AgOTf/PPh3 system. [] Notably, the latter catalyst system exhibits higher activity and eliminates the need for a Cu(OTf)2 co-catalyst. []

Q2: Has this compound been identified in any natural sources?

A: Yes, this compound has been identified as a volatile component in Ephedra sinica Stapf. The compound constitutes 3.1% of the volatile oil extracted from this plant species. []

Q3: Can this compound be converted to other compounds through chemical reactions?

A: Yes, research indicates that this compound can undergo photoaromatization when exposed to excited acetone, transforming it into 2-methylbenzofuran. []

Q4: Are there any reported derivatives of this compound with potential biological activity?

A: Derivatives of this compound, specifically 2-amino-4-(this compound-5-yl)thiazole and 2-mercapto-4-(this compound-5-yl)thiazole, have been synthesized and evaluated for antifungal and antibacterial activity. These compounds exhibited marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli at specific concentrations. []

Q5: Are there established analytical methods for the detection and quantification of this compound?

A: While specific analytical methods for this compound were not detailed in the provided research, gas chromatography coupled with mass spectrometry (GC-MS) was used to identify and characterize the compound within the volatile oil of Ephedra sinica Stapf. [] For a related compound, 4-Amino-7-chloro-5-fluoro-2,3-dihydro-2-methylbenzofuran, High-Performance Liquid Chromatography (HPLC) has been successfully employed for analysis, demonstrating high recovery rates and good linearity. [] This suggests HPLC could be a suitable analytical technique for this compound as well.

Q6: Have there been any studies exploring the impact of substituents on the reactivity of this compound?

A: Research suggests that the presence of electron-donating substituents on the aromatic ring of allylphenyl ethers can influence the yield of this compound during microwave-assisted rearrangement reactions on silica gel. The yield of this compound increases with increasing electron-donating effects of the substituent. [] This highlights the potential for tuning the reactivity and synthesis of this compound derivatives by modifying the electronic properties of the aromatic ring.

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